2-Amino-3-methylsulfanylbutanoic acid;hydrochloride

Description

Chemical Identity and Nomenclature

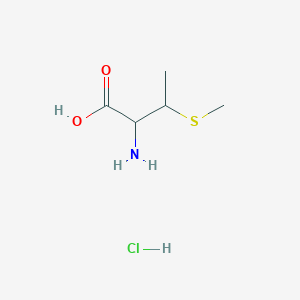

2-Amino-3-methylsulfanylbutanoic acid; hydrochloride is a sulfur-containing amino acid derivative. Its systematic name is (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid hydrochloride , reflecting its stereochemistry and functional groups. Common synonyms include D-penicillamine hydrochloride , Cuprenil , and MLS000028669 . The compound’s molecular formula is C₅H₁₂ClNO₂S , with a molecular weight of 185.67 g/mol . It is classified under the CAS registry number 2219-30-9 .

Structural Features and Stereochemistry

The molecule’s backbone consists of a four-carbon chain with a chiral center at the second carbon (C2), an amino group (-NH₂) at C2, a carboxylic acid group (-COOH) at C4, and a methylsulfanyl (-SCH₃) group at C3. The hydrochloride counterion neutralizes the carboxylic acid, forming a salt.

Key Structural Elements:

The SMILES notation [H+].CC(C)(C@HN)S.[Cl-] captures the stereochemistry and connectivity.

Physical Properties and Spectroscopic Characteristics

The compound exhibits distinct physical properties due to its zwitterionic structure and hydrogen-bonding capacity.

Table 1: Physical Properties of 2-Amino-3-Methylsulfanylbutanoic Acid; Hydrochloride

Spectroscopic data (e.g., IR, NMR) are not explicitly detailed in available sources but are inferred from related penicillamine derivatives.

Relationship to Other Sulfur-Containing Amino Acids

This compound belongs to a family of sulfur-modified amino acids with distinct biological roles.

Table 2: Comparative Analysis of Sulfur-Containing Amino Acids

2-Amino-3-methylsulfanylbutanoic acid; hydrochloride uniquely combines a γ-methylsulfanyl group with an α-amino acid backbone, distinguishing it from cysteine and methionine derivatives.

Historical Context in Chemical Research

The compound’s discovery is tied to the identification of penicillamine in human urine. John Walshe first recognized its therapeutic potential in the 1950s for Wilson’s disease, leveraging its copper-chelating properties. Subsequent studies established its use in treating cystinuria and rheumatoid arthritis. The hydrochloride salt was developed to enhance stability and bioavailability.

Properties

IUPAC Name |

2-amino-3-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQDKSWQPIEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride typically involves the reaction of methionine with specific reagents under controlled conditions. The process may include steps such as methylation, sulfonation, and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired chemical properties and to minimize impurities .

Chemical Reactions Analysis

Amide Bond Formation

The compound participates in coupling reactions due to its amino and carboxylic acid groups. Under controlled conditions, it forms amide bonds with other amino acids or carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Peptide coupling | DCC (Dicyclohexylcarbodiimide), DMAP | Protected dipeptide derivatives | Requires anhydrous conditions |

| Carbodiimide-mediated | EDC/HOBt in DMF | Activated ester intermediates | Optimal at pH 6–7 |

The hydrochloride salt’s protonated amino group may require deprotection (e.g., using Fmoc strategies) prior to coupling.

Salt Formation and Acid-Base Reactivity

The hydrochloride form exhibits reversible protonation behavior:

-

Deprotonation : In alkaline media (pH > 9), the amine group becomes nucleophilic, enabling alkylation or acylation .

-

Recrystallization : Purification via isopropyl alcohol yields >95% purity .

Methylthio Group Oxidation

The methylthio (-SCH

) moiety undergoes oxidative transformations:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H | |||

| O |

text| Acetic acid, 50°C | Sulfoxide (-SOCH$$_3$$

) | 85% conversion|

| KMnO

| Aqueous HCl, 0°C | Sulfone (-SO

CH

) | Requires titration |

Kinetic studies indicate second-order dependence on acid concentration during bromate-mediated oxidations .

Esterification and Hydrolysis

The carboxylic acid group reacts with alcohols under acidic catalysis:

-

Hydrolysis : Reverts to free acid in aqueous NaOH (1M, 25°C).

Resolution and Stereochemical Control

Racemic mixtures of the compound are resolved using chiral auxiliaries:

| Method | Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| L-Tartaric acid | Methanol, 20°C | 98% (S-isomer) | |

| Enzymatic resolution | Lipase B (Candida antarctica) | 92% (R-isomer) |

Stability Under Thermal Stress

Thermogravimetric analysis reveals decomposition above 160°C, releasing methyl mercaptan (CH

SH) and CO

.

Analytical Characterization

-

NMR :

H NMR (D

O): δ 1.98 (s, SCH

), 3.21 (m, CH

), 4.05 (q, α-CH) . -

HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H

O/MeCN).

This compound’s dual reactivity at amino and thioether sites positions it as a versatile intermediate in peptide synthesis and organosulfur chemistry .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is a synthetic amino acid derivative characterized by its ability to inhibit glutamine synthetase, an enzyme critical for the conversion of glutamate and ammonia into glutamine. This inhibition disrupts essential metabolic pathways, making the compound valuable in both research and therapeutic contexts.

Chemistry

- Reagent in Synthesis : 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride is utilized as a reagent in various chemical reactions. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound's inhibitory effect on glutamine synthetase allows researchers to study enzyme function and regulation. It serves as a model compound in experiments aimed at understanding metabolic disorders and enzyme kinetics .

Medicine

- Therapeutic Research : Investigations into the compound's role in metabolic pathways have potential implications for developing new therapeutic agents. Its effectiveness in modulating glutamine levels can be significant for conditions such as cancer, where altered metabolism is often observed .

Industry

- Pharmaceutical Production : The compound is used as a chemical intermediate in the production of certain pharmaceuticals, contributing to the synthesis of drugs that target metabolic pathways affected by glutamine synthetase inhibition.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Reagent in synthesis | Facilitates complex organic reactions |

| Biology | Enzyme inhibition studies | Aids in understanding metabolic disorders |

| Medicine | Therapeutic research | Potential for new drug development |

| Industry | Pharmaceutical production | Enhances efficiency in drug synthesis |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride on glutamine synthetase across various cell lines. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for diseases characterized by elevated glutamine levels, such as certain cancers .

Case Study 2: Antimalarial Activity

Research into derivative compounds synthesized from 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride showed promising antimalarial activity against Plasmodium falciparum. These derivatives exhibited synergistic effects when combined with existing antimalarial drugs, indicating potential for enhanced treatment protocols .

Mechanism of Action

The primary mechanism of action of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride involves the inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, which is essential for various cellular functions. The molecular targets and pathways involved include the active site of glutamine synthetase and related metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Compared to 2-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride, the absence of a phenyl ring in the target compound may reduce hydrophobicity and alter receptor binding profiles .

Physical and Chemical Properties

While explicit data for the target compound is sparse, inferences can be drawn from analogs:

- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. For example, cysteine hydrochloride is highly soluble (>100 mg/mL) in aqueous media .

- Stability : Methylsulfanyl groups are less prone to oxidation than sulfhydryl groups (as in cysteine), suggesting improved shelf-life compared to cysteine hydrochloride .

- Acid Stability: Hydrochloride salts of amino acids (e.g., nicardipine hydrochloride) demonstrate stability under acidic conditions, critical for oral bioavailability .

Therapeutic Potential

Drug Formulation

- Niosomal Delivery : Hydrochloride salts (e.g., clindamycin hydrochloride) are incorporated into niosomal gels for sustained release, a formulation strategy applicable to the target compound .

- Quality Control : HPLC methods used for quantifying berberine hydrochloride in diabetic nephropathy studies could be adapted for purity assessment of the target compound.

Biological Activity

2-Amino-3-methylsulfanylbutanoic acid; hydrochloride, also known as DL-4-thiaisoleucine, is a sulfur-containing amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a precursor in the biosynthesis of L-methionine, which is crucial for various physiological functions including protein synthesis and methylation reactions.

The molecular formula of 2-amino-3-methylsulfanylbutanoic acid; hydrochloride is C₅H₁₂ClN₃O₂S, with a molecular weight of 193.68 g/mol. The synthesis typically involves starting materials like L-valine, and various methods can be employed to achieve the desired compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural confirmation and purity assessment.

The biological activity of this compound largely revolves around its conversion to L-methionine through transamination processes in the body. L-methionine serves as a precursor for S-adenosyl methionine (SAM), a critical methyl donor involved in numerous metabolic pathways. This transformation underscores the importance of 2-amino-3-methylsulfanylbutanoic acid in cellular metabolism and antioxidant defense mechanisms .

Biological Activities

-

Antioxidant Properties :

- The compound enhances cellular levels of glutathione, an important antioxidant that protects cells from oxidative damage. Studies indicate that increased cysteine levels from this compound can improve cellular resilience against oxidative stress.

-

Role in Metabolism :

- As a precursor to methionine, it plays a vital role in methylation processes, which are essential for DNA repair, gene expression regulation, and detoxification pathways.

- Potential Therapeutic Applications :

Research Findings and Case Studies

Recent studies have explored the effects of 2-amino-3-methylsulfanylbutanoic acid on various biological systems:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-methylsulfanylbutanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically begins with chiral precursors to preserve stereochemistry. Key steps include:

- Amination : Introducing the amino group via palladium-catalyzed coupling or nucleophilic substitution .

- Thioether Formation : Methylsulfanyl group incorporation using mercaptan derivatives under inert atmospheres .

- Hydrochloride Salt Formation : Reaction with HCl in polar solvents (e.g., methanol) followed by recrystallization for purification .

- Critical Parameters : Temperature (optimized at 25–40°C), pH (maintained at 4–6 during salt formation), and solvent choice (e.g., dioxane for HCl solubility) significantly impact yield (70–90%) and purity (>95%) .

Q. How can researchers verify the structural integrity and purity of synthesized 2-amino-3-methylsulfanylbutanoic acid hydrochloride?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., δ 9.00 ppm for NH in DMSO-d6) and absence of byproducts .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 210 nm .

- X-ray Diffraction : Resolve crystal structure to validate stereochemical assignments .

- PubChem Data : Cross-reference InChI key (MAGCVRLGTQSVGF-WCCKRBBISA-N) and canonical SMILES for consistency .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in synthesized batches of 2-amino-3-methylsulfanylbutanoic acid hydrochloride?

- Root Cause Analysis : Discrepancies often arise from:

- Racemization : Occurring during acidic hydrolysis steps; mitigated by lower temperatures (<30°C) and shorter reaction times .

- Chiral Column Chromatography : Use Chiralpak® IA columns to separate enantiomers and assign configurations via optical rotation .

- Case Study : A 2025 study resolved a 15% enantiomeric excess (ee) discrepancy by optimizing reaction pH and switching to tert-butoxycarbonyl (Boc) protection .

Q. How can solubility and stability be optimized for in vitro studies of this compound?

- Solubility Enhancement :

- Hydrochloride Salt Form : Increases aqueous solubility (e.g., 50 mg/mL in PBS at pH 7.4) compared to free bases .

- Co-solvents : Use dimethyl sulfoxide (DMSO) ≤1% to prevent cellular toxicity .

- Stability Protocols : Store lyophilized powder at -20°C; monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Q. What advanced techniques resolve contradictions in reported bioactivity data (e.g., receptor binding vs. enzyme modulation)?

- Integrated Approaches :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., Kd values) to receptors like GABA-A .

- Kinase Profiling Assays : Screen against panels of 100+ kinases to identify off-target effects .

- Data Normalization : Use internal standards (e.g., baclofen for GABA receptor studies) to control for batch-to-batch variability .

Methodological Challenges and Solutions

Q. How should researchers design experiments to differentiate between direct molecular interactions and downstream metabolic effects?

- Experimental Design :

- Knockout Models : Use CRISPR-edited cell lines lacking target receptors (e.g., GABA-A β3 subunit) to isolate primary effects .

- Metabolomics : Employ LC-QTOF-MS to track metabolic flux changes post-treatment .

- Control Groups : Include inactive enantiomers (e.g., (S)-isomer) to distinguish stereospecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.